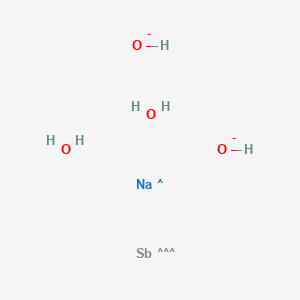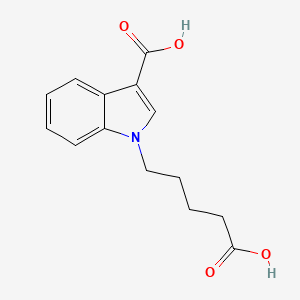
GM3
Übersicht
Beschreibung
GM3, also known as monosialodihexosylganglioside, is a type of ganglioside . It is the most common membrane-bound glycosphingolipid in tissues, composed of three monosaccharide groups attached to a ceramide backbone . This compound serves as a precursor for other, more complex gangliosides . It is synthesized in the Golgi apparatus and transported to the plasma membrane, where it functions in cellular signaling .
Synthesis Analysis
This compound is synthesized by the transfer of sialic acid to lactosylceramide . A one-pot enzymatic synthesis was established to discover novel this compound derivatives as potential antitumor agents, yielding 14 this compound derivatives in high total yields (22–41%) .Molecular Structure Analysis
This compound molecular species exist based on the diversity of ceramide structures . Among ceramide structures composed of sphingosine and fatty acids, there is a great diversity resulting from different combinations of chain length, hydroxylation, and unsaturation of fatty acid chains .Chemical Reactions Analysis
Gangliosides, including this compound, are synthesized in the Golgi apparatus . They are then transported to the plasma membrane, where they function in cellular signaling . This compound also functions as an inhibitor; it inhibits cell growth, the function of growth factor receptors, and generation of cytokines by T cells .Physical and Chemical Properties Analysis
Gangliosides, including this compound, affect the properties of lipid membranes and in extension the interactions between membranes and other biomolecules like proteins . The spatial restriction and dynamics of C–H bond segments can be measured using nuclear magnetic resonance (NMR) spectroscopy .Wissenschaftliche Forschungsanwendungen
Neurologische Forschung
GM3 ist ein wichtiges Gangliosid in vielen nicht-neuronalen Geweben und ist der Vorläufer von vier Spezies (GM1a, GD1a, GD1b, GT1b), die in Säugetiergehirnen vorherrschen . This compound-Synthase (GM3S), kodiert durch das ST3GAL5-Gen beim Menschen, ist für die Synthese von this compound aus seinem Vorläufer, Lactosylceramid, verantwortlich . Mutationen in ST3GAL5 verursachen eine schwere neurologische Erkrankung mit Beginn im Säuglingsalter, die durch progressive Mikrozephalie, geistige Behinderung, dyskinetische Bewegungen, Blindheit, Taubheit und unkontrollierbare Anfälle gekennzeichnet ist .
Chemische Biologieforschung
This compound-Analoga mit einem Alkin-Tag im Fettsäureanteil wurden synthetisiert und auf ihre biologische Aktivität untersucht . Diese Analoga können als molekulare Sonden verwendet werden, z. B. als Photoaffinitäts-Sonden zur Identifizierung von Bindungsproteinen von this compound, die in der chemischen Biologieforschung nützlich wären .
Krebsforschung
This compound ist auf mehreren Arten von Krebs übermäßig exprimiert und kann als tumorassoziiertes Kohlenhydratantigen für die Immuntherapie von Krebs eingesetzt werden . This compound kann auch das Wachstum von Tumorzellen durch Anti-Angiogenese oder Motilität hemmen .
Immuntherapie
This compound kann als Ziel für die Immuntherapie von Krebs eingesetzt werden. Es ist auf mehreren Arten von Krebs übermäßig exprimiert und kann als tumorassoziiertes Kohlenhydratantigen dienen .
Anti-Angiogenese
This compound kann das Wachstum von Tumorzellen durch Anti-Angiogenese hemmen . Diese Eigenschaft macht es zu einem potenziellen therapeutischen Ziel für Krebsarten, die für ihr Wachstum und ihre Metastasierung auf Angiogenese angewiesen sind
Wirkmechanismus
Target of Action
GM3, a type of ganglioside, is a sialylated glycolipid primarily present on the cell surface membrane . It plays a crucial role in various cellular signaling events . The primary targets of this compound are receptor tyrosine kinases (RTKs) located in the plasma membrane . These RTKs are involved in cell-cell and cell-matrix interactions . This compound is also recognized as a tumor-associated carbohydrate antigen (TACA) due to its over-expression on tumor cells, making it a potential target for anticancer vaccines or immunotherapies .
Mode of Action
This compound interacts with its targets, primarily RTKs, modulating their signal transduction . It has been shown to inhibit cell growth, the function of growth factor receptors, and the generation of cytokines by T cells . In the context of cancer, this compound and other gangliosides can be shed by tumor cells into the tumor microenvironment, where they impact anti-tumor immunity and promote tumor progression .
Biochemical Pathways
This compound is synthesized in the Golgi apparatus and then transported to the plasma membrane, where it functions in cellular signaling . It is involved in a variety of cellular functions, including membrane curvature, receptor localization and signaling, calcium homeostasis, autophagy, and apoptosis . In certain diseases, such as Alzheimer’s, reducing this compound accumulation has been shown to alleviate amyloid neuropathology .
Pharmacokinetics
Research has shown that the use of nanocarriers, such as reconstituted high-density lipoprotein (rhdl), can enhance the efficacy of traditional antiatherosclerotic drugs, suggesting a potential method for improving the bioavailability of this compound .
Result of Action
The action of this compound results in a variety of cellular effects. In the context of cancer, this compound can suppress immune recognition, allowing tumor cells to evade the immune system . It has also been shown to inhibit natural killer (NK) cell activity in vitro . In Alzheimer’s disease, reducing this compound accumulation has been shown to stabilize remote memory consolidation .
Action Environment
The action of this compound is influenced by the cellular and extracellular environment. For instance, the presence of this compound in the outer leaflet of the plasma membrane allows it to participate in cell-cell and cell-matrix interactions . Additionally, the distribution and species compositions of gangliosides, including this compound, can be altered during certain disease development and manifestations . The environment of the tumor microenvironment can also influence the action of this compound .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ganglioside GM3 is involved in multiple cellular signaling by modulating the activities of integrin, insulin receptor, and epidermal growth factor receptor . It interacts with various proteins on cell membranes and is involved in various biological phenomena, including cell proliferation, cell motility, and immune responses .
Cellular Effects
Ganglioside this compound has a remarkable diversity of biological functions depending not only on the presence or absence of sialic acid, but also on the glycan structure . It is believed to form membrane microdomains, which are functional assemblies of ganglioside this compound, membrane proteins, and cholesterol . These microdomains are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ganglioside this compound involves its interaction with various biomolecules. For example, it can bind to proteins on the cell membrane and modulate their activities . It can also influence gene expression and cellular metabolism through its involvement in membrane microdomains .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ganglioside this compound can change over time. For example, it has been observed that the growth-promoting effect of this compound analogues on Had-1 cells can be dramatically altered depending upon the position of the alkyne tag .
Metabolic Pathways
Ganglioside this compound is involved in the metabolic series of a glycosphingolipid family containing sialic acids . It interacts with various enzymes and cofactors in these metabolic pathways .
Subcellular Localization
Ganglioside this compound is localized in various compartments or organelles within the cell . Its activity or function can be influenced by its subcellular localization .
Eigenschaften
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H108N2O21.Na/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(69)61-40(41(66)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-77-56-51(73)50(72)53(45(37-64)79-56)80-57-52(74)55(49(71)44(36-63)78-57)82-59(58(75)76)34-42(67)47(60-39(3)65)54(81-59)48(70)43(68)35-62;/h30,32,40-45,47-57,62-64,66-68,70-74H,4-29,31,33-38H2,1-3H3,(H,60,65)(H,61,69)(H,75,76);/q;+1/p-1/b32-30+;/t40-,41+,42-,43+,44+,45+,47+,48+,49-,50+,51+,52+,53+,54+,55-,56+,57-,59-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQRTSSCXQEZNW-BLVJLEROSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H107N2NaO21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1203.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: GM3 ganglioside interacts with a variety of targets, exerting its effects through different mechanisms. One prominent target is the epidermal growth factor receptor (EGFR). This compound binds to N-linked glycans with multiple N-acetylglucosamine (GlcNAc) termini on EGFR, leading to inhibition of EGF-induced EGFR tyrosine kinase activity. [] This interaction disrupts EGFR signaling, impacting downstream pathways involved in cell proliferation and motility. [, ]
ANone: The structure of this compound ganglioside consists of a ceramide lipid anchor linked to an oligosaccharide head group. The ceramide portion comprises a sphingosine base and a fatty acid chain. The oligosaccharide head group is composed of sialic acid (N-acetylneuraminic acid, NeuAc), galactose (Gal), and glucose (Glc).
ANone: The material compatibility, stability, and performance of this compound ganglioside depend on various factors, including:
A: this compound ganglioside is not an enzyme and does not possess catalytic properties. It primarily functions as a signaling molecule and receptor modulator, influencing various cellular processes such as cell growth, differentiation, adhesion, and motility. [, , , ]
ANone: While computational studies specifically on this compound are limited, computational approaches have been employed to investigate gangliosides in general. Molecular dynamics simulations and docking studies have been used to explore the interactions of gangliosides with proteins and membranes. These studies provide insights into the structural features of gangliosides that govern their binding affinities and biological activities.
A: The structure of this compound significantly influences its activity, and even minor modifications can alter its biological effects. For instance, the sialic acid moiety of this compound is crucial for its interaction with certain receptors. * N-acetylneuraminic acid (NeuAc) vs. N-glycolylneuraminic acid (NeuGc): The presence of NeuAc versus NeuGc in the sialic acid moiety can influence the biological activity of this compound. For example, this compound containing NeuGc has been shown to be more immunogenic than this compound with NeuAc. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)
![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)


![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)


![3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid](/img/structure/B592998.png)


